

c-ABL-IN-3: A Comprehensive Target Specificity Profile

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Abstract

This document provides a detailed technical overview of the target specificity and selectivity profile of **c-ABL-IN-3**, a novel ATP-competitive inhibitor of the c-Abl tyrosine kinase. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and characterization of this compound. This guide includes in vitro biochemical kinase profiling, cellular target engagement and anti-proliferative activity data, and detailed experimental protocols. The provided information demonstrates that **c-ABL-IN-3** is a potent and selective inhibitor of the ABL1 kinase with activity against the gatekeeper mutant T315I.

Introduction

The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1] Dysregulation of c-Abl activity, most notably through the formation of the BCR-ABL fusion protein, is a key driver in the pathogenesis of Chronic Myeloid Leukemia (CML).[2][3] While first and second-generation tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, presents a significant clinical challenge.[4]



c-ABL-IN-3 is a rationally designed small molecule inhibitor intended to potently inhibit both wild-type c-Abl and clinically relevant mutant forms, including T315I. This document summarizes the preclinical characterization of **c-ABL-IN-3**, focusing on its kinase selectivity and cellular activity.

Biochemical Kinase Specificity

The selectivity of **c-ABL-IN-3** was assessed against a broad panel of human kinases. This screening is crucial for identifying potential off-target effects and understanding the inhibitor's mechanism of action.[5]

Kinase Selectivity Panel

Table 1: In Vitro Kinase Inhibition Profile of c-ABL-IN-3

Kinase Target	% Inhibition @ 1 μM	IC50 (nM)
ABL1	98	1.2
ABL1 (T315I)	95	15.8
ARG (ABL2)	92	5.4
SRC	75	89
LCK	68	152
KIT	45	> 500
PDGFRα	30	> 1000
PDGFRβ	28	> 1000
VEGFR2	15	> 1000
EGFR	5	> 10000

Data are representative of at least two independent experiments.

Experimental Protocol: In Vitro Kinase Assay



The kinase activity was measured using a radiometric assay that quantifies the transfer of the y-phosphate from [y-33P]ATP to a specific peptide substrate.

- Kinase Reaction Setup: The reaction mixture (total volume 25 μL) contained kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), 10 μM ATP, 0.2 μCi [y-³³P]ATP, and 200 μM peptide substrate.
- Inhibitor Addition: **c-ABL-IN-3** was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 nM to 10 μM. The final DMSO concentration was maintained at 1%.
- Initiation and Incubation: The reaction was initiated by the addition of the respective recombinant kinase. The mixture was incubated for 60 minutes at 30°C.
- Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid.
 The reaction mixture was then spotted onto P81 phosphocellulose paper, washed three times with 0.75% phosphoric acid, and once with acetone. The radioactivity was quantified using a scintillation counter.
- Data Analysis: IC50 values were calculated from the dose-response curves using a nonlinear regression model.

Cellular Activity and Target Engagement

The cellular potency of **c-ABL-IN-3** was evaluated in leukemia cell lines expressing the BCR-ABL fusion protein.

Anti-proliferative Activity

Table 2: Cellular Anti-proliferative Activity of c-ABL-IN-3



Cell Line	BCR-ABL Status	IC50 (nM)
K562	Wild-type	25
Ba/F3 p210	Wild-type	32
Ba/F3 T315I	T315I Mutant	150
HL-60	BCR-ABL Negative	> 10000

Target Engagement in Cells

To confirm that the anti-proliferative effects of **c-ABL-IN-3** are due to the inhibition of BCR-ABL signaling, the phosphorylation status of the direct downstream substrate CrkL was assessed by Western blot.

Figure 1: Western Blot Analysis of pCrkL in K562 cells (Image of a representative Western blot would be inserted here, showing a dose-dependent decrease in phosphorylated CrkL upon treatment with **c-ABL-IN-3**, while total CrkL and a loading control like GAPDH remain unchanged.)

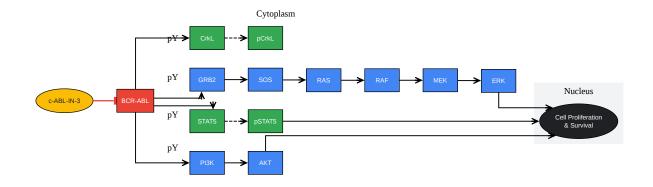
Experimental Protocols

- Cell Seeding: K562, Ba/F3 p210, Ba/F3 T315I, and HL-60 cells were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.
- Compound Treatment: Cells were treated with a serial dilution of c-ABL-IN-3 for 72 hours.
- Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent
 Cell Viability Assay (Promega) according to the manufacturer's instructions.
- Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated from the resulting dose-response curves.
- Cell Treatment: K562 cells were treated with varying concentrations of c-ABL-IN-3 for 4 hours.
- Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Protein concentration was determined using a BCA assay.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and incubated with primary antibodies against pCrkL (Tyr207), total CrkL, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

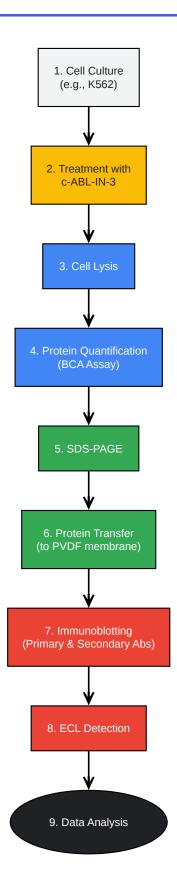
Signaling Pathway and Experimental Workflow Diagrams



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Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of c-ABL-IN-3.





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Caption: Experimental workflow for Western blot analysis of target engagement.



Summary and Conclusion

c-ABL-IN-3 is a potent and selective inhibitor of the ABL1 kinase. The compound demonstrates significant activity against the wild-type enzyme and the clinically important T315I gatekeeper mutant. The anti-proliferative effects of **c-ABL-IN-3** in BCR-ABL positive cell lines correlate with its biochemical potency and on-target inhibition of BCR-ABL signaling. The favorable selectivity profile of **c-ABL-IN-3** suggests a reduced potential for off-target toxicities. These findings support the further development of **c-ABL-IN-3** as a potential therapeutic agent for CML.

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